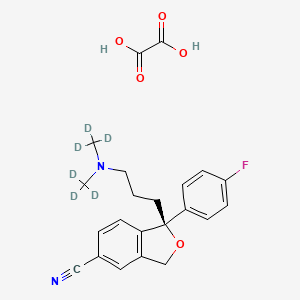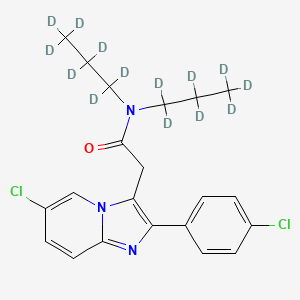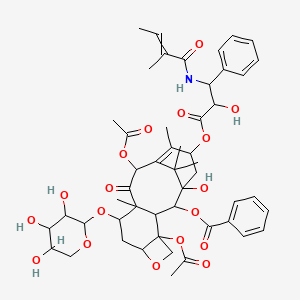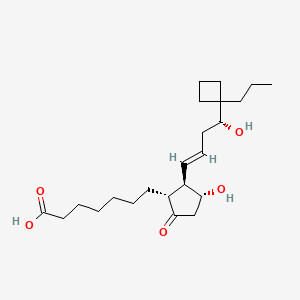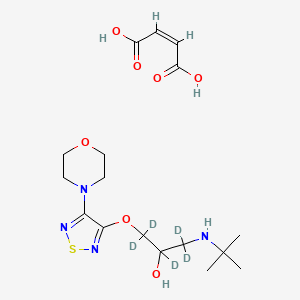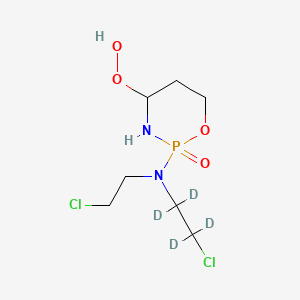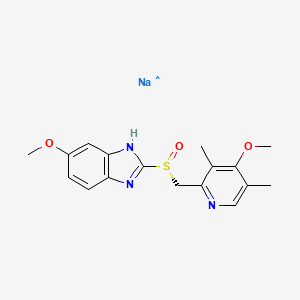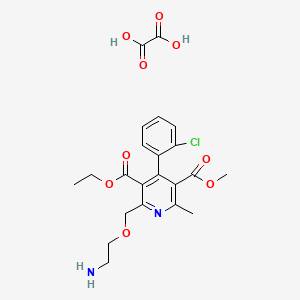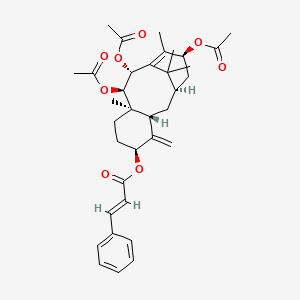
4,5-Dichloro-6-pyridazone-15N2
Vue d'ensemble
Description
4,5-Dichloro-6-pyridazone-15N2 is a chemical compound with the molecular formula C4H2Cl2(15N)2O and a molecular weight of 166.96 g/mol . It is a substituted pyridazinone, characterized by the presence of two chlorine atoms at positions 4 and 5, and a nitrogen isotope (15N) at positions 2 and 3 of the pyridazine ring . This compound is often used in biochemical and proteomics research .
Applications De Recherche Scientifique
4,5-Dichloro-6-pyridazone-15N2 has a wide range of applications in scientific research:
Méthodes De Préparation
The synthesis of 4,5-Dichloro-6-pyridazone-15N2 typically involves chemical reactions that introduce the chlorine atoms and the nitrogen isotopes into the pyridazine ring . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
4,5-Dichloro-6-pyridazone-15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridazinone derivatives.
Substitution: The chlorine atoms at positions 4 and 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-6-pyridazone-15N2 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in proteomics research, this compound may be used to inhibit or modify the activity of certain proteins, allowing researchers to study their functions and interactions .
Comparaison Avec Des Composés Similaires
4,5-Dichloro-6-pyridazone-15N2 can be compared with other similar compounds, such as:
4,5-Dichloro-3-hydroxypyridazine-15N2: This compound has a hydroxyl group at position 3 instead of a keto group, leading to different chemical properties and reactivity.
4,5-Dichloro-2H-pyridazin-3-one-15N2: This is another isomer with a different arrangement of atoms, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and isotopic labeling, which make it particularly useful for certain types of biochemical and proteomics research .
Propriétés
IUPAC Name |
4,5-dichloro-(1,2-15N2)1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXIRQLLGYIDI-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675830 | |
| Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189481-89-7 | |
| Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


